
15-Chloropentadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Chloropentadecan-1-ol is an organic compound with the molecular formula C15H31ClO It is a chlorinated fatty alcohol, characterized by a long hydrocarbon chain with a hydroxyl group at one end and a chlorine atom attached to the 15th carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 15-Chloropentadecan-1-ol can be synthesized through several methods. One common approach involves the chlorination of pentadecan-1-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction proceeds as follows: [ \text{C15H31OH} + \text{SOCl2} \rightarrow \text{C15H31Cl} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 15-Chloropentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form pentadecan-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Pentadecanoic acid or pentadecanone.
Reduction: Pentadecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
15-Chloropentadecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and lubricants.
Biology: It serves as a model compound for studying the behavior of chlorinated fatty alcohols in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its chlorinated structure.
Industry: It is used in the formulation of specialty chemicals, including plasticizers and stabilizers.
Mécanisme D'action
The mechanism of action of 15-Chloropentadecan-1-ol involves its interaction with cellular membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The chlorine atom may also participate in biochemical reactions, contributing to its antimicrobial properties. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Pentadecan-1-ol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
15-Bromopentadecan-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
15-Iodopentadecan-1-ol: Contains an iodine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 15-Chloropentadecan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
253881-08-2 |
|---|---|
Formule moléculaire |
C15H31ClO |
Poids moléculaire |
262.86 g/mol |
Nom IUPAC |
15-chloropentadecan-1-ol |
InChI |
InChI=1S/C15H31ClO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 |
Clé InChI |
XEQJEJOBEPBUPC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCO)CCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


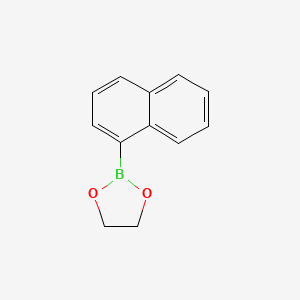
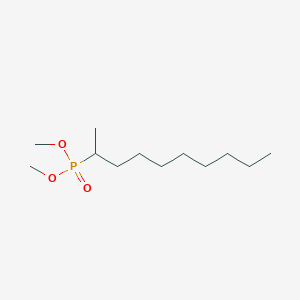
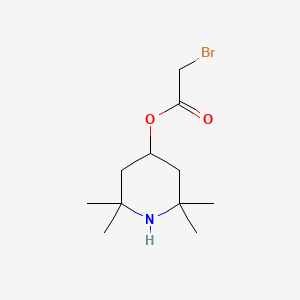
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

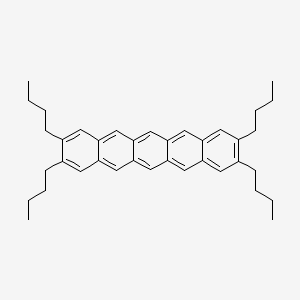
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
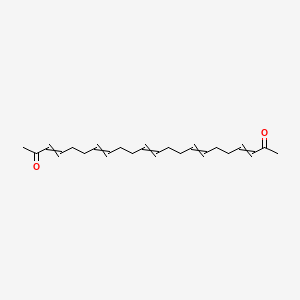
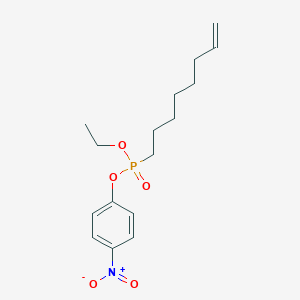
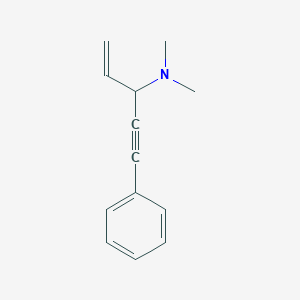
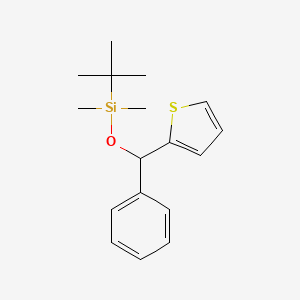
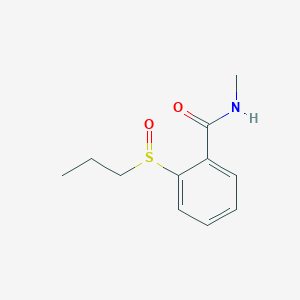
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
